molecular formula C21H26N2O3S B3609949 N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B3609949
M. Wt: 386.5 g/mol
InChI Key: QGJJAWRFCAGTIY-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a sulfamoyl group attached to a benzamide core. Its molecular formula is C20H27NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with cyclohexylamine under acidic conditions to form the corresponding amide. This intermediate is then subjected to reduction reactions to convert the nitro group to an amine group, followed by sulfonation with 2-methylbenzenesulfonyl chloride to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-methoxy-N-methyl-3-(methylsulfonyl)benzamide
  • N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
  • N-(2,3,4,5,6-pentafluoro-benzyl)-4-sulfamoyl-benzamide

Uniqueness

N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and sulfamoyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-8-6-7-11-19(15)23-27(25,26)20-14-17(13-12-16(20)2)21(24)22-18-9-4-3-5-10-18/h6-8,11-14,18,23H,3-5,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJJAWRFCAGTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCCC2)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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